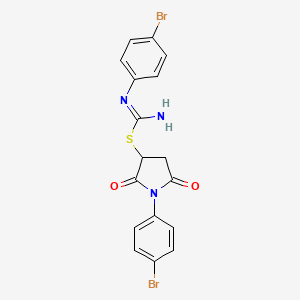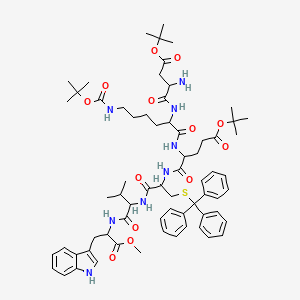
N'-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide is a synthetic organic compound characterized by its complex structure, which includes a brominated benzylidene moiety, a hydroxyl group, a methoxy group, and a naphthylamino acetohydrazide fragment. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide typically involves a multi-step process:
Formation of the Benzylidene Intermediate: The initial step involves the bromination of 4-hydroxy-5-methoxybenzaldehyde to obtain 3-bromo-4-hydroxy-5-methoxybenzaldehyde. This can be achieved using bromine in an appropriate solvent such as acetic acid.
Condensation Reaction: The brominated benzaldehyde is then condensed with 2-(1-naphthylamino)acetohydrazide in the presence of an acid catalyst, such as acetic acid, to form the final product. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The imine bond (C=N) can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide is explored for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also serve as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Similar Compounds
N’-(3-Bromo-4-hydroxybenzylidene)-2-(1-naphthylamino)acetohydrazide: Lacks the methoxy group, which may affect its reactivity and biological activity.
N’-(4-Hydroxy-5-methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide: Lacks the bromine atom, potentially altering its chemical properties and interactions.
N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-(2-naphthylamino)acetohydrazide: Contains a different naphthyl group, which may influence its binding affinity and specificity.
Uniqueness
N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. These functional groups can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H18BrN3O3 |
|---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide |
InChI |
InChI=1S/C20H18BrN3O3/c1-27-18-10-13(9-16(21)20(18)26)11-23-24-19(25)12-22-17-8-4-6-14-5-2-3-7-15(14)17/h2-11,22,26H,12H2,1H3,(H,24,25)/b23-11+ |
InChI Key |
DFBYCDSPADABBR-FOKLQQMPSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)CNC2=CC=CC3=CC=CC=C32)Br)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)CNC2=CC=CC3=CC=CC=C32)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-{2-[4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11109411.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11109418.png)
![N-{(1E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-(2,4-dihydroxy-3,6-dimethylbenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11109419.png)
![N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11109426.png)

![2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-N-(3-chloro-2-methylphenyl)-2-oxoacetamide](/img/structure/B11109437.png)
![4-fluoro-N'-[(E)-(2-fluoro-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11109440.png)
![N-tert-butyl-2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11109442.png)
![N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11109446.png)

![N-({N'-[(1E)-1-(4-Tert-butylphenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B11109462.png)
![(3E)-N-(3-chloro-2-methylphenyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11109476.png)
![N'-[(E)-(4-Fluorophenyl)methylidene]-2-methoxyacetohydrazide](/img/structure/B11109492.png)

